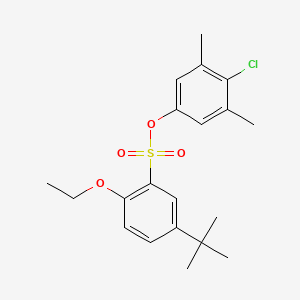

4-Chloro-3,5-dimethylphenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the tert-butyl group might be introduced via a Friedel-Crafts alkylation , and the ethoxy group might be introduced via a Williamson ether synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For example, the chloro group might undergo nucleophilic substitution, and the ethoxy group might participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These might include its melting and boiling points, its solubility in various solvents, and its spectral properties .Applications De Recherche Scientifique

Chemical Synthesis Applications

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds

Research demonstrates the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted dioxetanes. These compounds are thermally stable and exhibit unique luminescent properties under specific conditions, showcasing their potential in chemical sensing and luminescence-based applications (Watanabe et al., 2010).

Material Science Applications

Development of Soluble, Fluorescent Polymers

A study focused on the synthesis and characterization of soluble, fluorescent poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s containing 1,3,5‐triphenylbenzene segments. These polymers exhibit high thermal stability and are potential candidates for high-performance materials in electronics and photonics (Shaikh & Hay, 2002).

Environmental Applications

Removal of Organic Contaminants from Water

Novel tertiary amine-functionalized adsorption resins have been developed for the efficient removal of benzophenone-4, an anti-UV compound, from water. This showcases the application of chemical compounds in environmental protection and water treatment technologies (Zhou et al., 2018).

Mécanisme D'action

Mode of Action

Without specific information, it’s difficult to say exactly how “4-Chloro-3,5-dimethylphenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate” interacts with its targets. The compound could potentially undergo nucleophilic substitution reactions at the benzylic position .

Biochemical Pathways

Compounds with similar structures have been involved in various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) 5-tert-butyl-2-ethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClO4S/c1-7-24-17-9-8-15(20(4,5)6)12-18(17)26(22,23)25-16-10-13(2)19(21)14(3)11-16/h8-12H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVHGZYNLVDNJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(3-morpholinopropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2719450.png)

![N-(4-ethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2719452.png)

![2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2719456.png)

![2-chloro-6-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2719457.png)

![2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719458.png)

![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2719468.png)

![1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2719470.png)

![(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic Acid](/img/structure/B2719471.png)

![3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2719472.png)